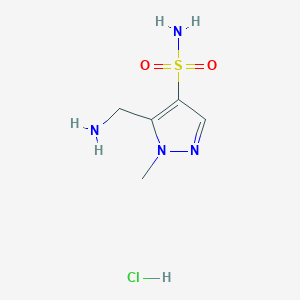

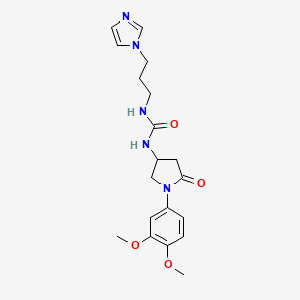

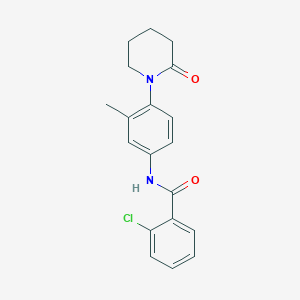

2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((E)-4-oxo-5-((Z)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a complex organic molecule. The E-Z notation in the name refers to the geometric isomers of the molecule, which is based on the Cahn-Ingold-Prelog (CIP) priority rules . The E-Z system analyzes the two groups at each end of the double bond .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of rhodanine-3-acetic acid-based amides, esters, and derivatives, including the compound , against a variety of bacterial, mycobacterial, and fungal pathogens. A notable study highlighted the synthesis and evaluation of these derivatives as potential antimicrobial agents, revealing significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity was observed against methicillin-resistant Staphylococcus aureus, underscoring the compound's potential in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Another significant application involves aldose reductase inhibition, with studies indicating that derivatives of the compound exhibit potent inhibitory action. This is particularly relevant in the context of managing diabetic complications, as aldose reductase plays a key role in the polyol pathway involved in diabetic complications. One study identified a derivative as a highly efficacious inhibitor, significantly more potent than the clinically used epalrestat, providing a basis for the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Fungicidal Activity

The compound and its derivatives have also been explored for their fungicidal properties. One study involved the synthesis of novel derivatives and evaluated their inhibitory activity against Gibberella zeae, demonstrating moderate effectiveness. This suggests potential applications in agriculture for the control of fungal pathogens (Liu et al., 2012).

Anticancer and Antiangiogenic Effects

Additionally, derivatives of this compound have shown promise in anticancer and antiangiogenic research. A study on novel thioxothiazolidin-4-one derivatives revealed their efficacy in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model. These findings suggest a potential therapeutic role for these compounds in cancer treatment, highlighting their ability to inhibit both tumor cell proliferation and the formation of new blood vessels required for tumor growth (Chandrappa et al., 2010).

Propriétés

IUPAC Name |

2-[(5E)-4-oxo-5-[(Z)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S2/c22-18-16(13-7-10-14-8-3-1-4-9-14)26-20(25)21(18)17(19(23)24)15-11-5-2-6-12-15/h1-13,17H,(H,23,24)/b10-7-,16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPFHZXHBBGHQE-YTLDOUCOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)

![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)